molecular formula C12H16BFO2 B8203697 2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B8203697
M. Wt: 222.07 g/mol
InChI Key: IONBNTLDYCNOQH-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is attached to a 4-fluoro-3-methylphenyl group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-fluoro-3-methylphenylboronic acid with a suitable diol under dehydrating conditions. One common method involves the use of pinacol as the diol, which reacts with the boronic acid in the presence of a dehydrating agent such as toluene or xylene, often under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-Fluoro-3-methylphenylboronic acid.

    Reduction: 4-Fluoro-3-methylphenylborane.

    Substitution: 4-Bromo-3-methylphenylboronic ester.

Scientific Research Applications

2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its role as a boron source in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, transferring the boron-bound aryl group to the palladium center. This is followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its specific combination of a fluoro-substituted phenyl group and a dioxaborinane ring. This structure imparts distinct reactivity and stability, making it particularly useful in cross-coupling reactions and other synthetic applications.

Biological Activity

2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • CAS Number : 1177399-08-4
  • Molecular Formula : C13H18BFO2
  • Molecular Weight : 236.09 g/mol
  • InChI Key : UNTVLIKQVDPHFS-UHFFFAOYSA-N

Research indicates that compounds similar to this compound may exhibit antiproliferative effects against various cancer cell lines. The mechanism often involves the modulation of cytochrome P450 enzymes, which are crucial for drug metabolism and bioactivation.

Key Findings:

  • Antiproliferative Activity : Similar fluorinated compounds have shown potent antiproliferative activity against sensitive cancer cells. For instance, fluorinated benzothiazoles were noted for their ability to induce expression of CYP1A1 and bind covalently to macromolecules in sensitive cells, leading to cell death .
  • Biphasic Dose-Response Relationship : Some studies indicate a biphasic dose-response relationship in fluorinated compounds that complicates their development as chemotherapeutics. This characteristic is crucial for understanding optimal dosing strategies .

Biological Activity Data

The following table summarizes key biological activities reported for related compounds:

Compound Activity Target Cells Mechanism
2-(4-Amino-3-methylphenyl)benzothiazoleAntiproliferativeBreast and renal cancerInduces CYP1A1 expression; DNA adduct formation
5F 203 (Fluorinated benzothiazole)AntiproliferativeSensitive cancer cellsMetabolized to reactive species; binds to macromolecules
This compoundPotentially similar mechanismsVarious cancer cell linesHypothesized modulation of CYP450 enzymes

Case Studies

  • Case Study on Anticancer Activity :
    A study explored the effects of fluorinated compounds on cancer cell lines. The results demonstrated that these compounds could effectively inhibit cell growth through mechanisms involving metabolic activation and interaction with cellular macromolecules. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Toxicological Assessment :
    Toxicological evaluations indicated that while certain derivatives exhibit promising biological activities, they also require careful assessment regarding their safety profiles due to potential cytotoxic effects observed at higher concentrations .

Properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFO2/c1-9-6-10(4-5-11(9)14)13-15-7-12(2,3)8-16-13/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONBNTLDYCNOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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